molecular formula C13H19N3O4 B5518284 3-isobutyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-isoxazolecarboxamide

3-isobutyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-isoxazolecarboxamide

Cat. No.: B5518284
M. Wt: 281.31 g/mol
InChI Key: RNXLTRQMTSKBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.13755610 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

  • Oxazolidinones, including variants like MRX-I, exhibit significant antibacterial properties, especially against Gram-positive pathogens. A notable aspect of MRX-I is its reduced potential for myelosuppression and monoamine oxidase inhibition, enhancing its safety profile compared to other drugs in this class (Gordeev & Yuan, 2014).

Molecular Docking and GABA Receptors

  • Molecular docking studies of derivatives like OXB2 have shown promising binding capacity with gamma-aminobutyric acid (GABA) type A receptor subtypes. These findings suggest potential applications in targeting specific subtypes associated with conditions like anxiety (Bouayyadi et al., 2020).

Synthesis of Enantiopure Oxazolidinones

  • Enantiopure oxazolidinones can be synthesized through specific methods, such as the intramolecular ring opening of aziridines. This process has been used to create antibiotics like linezolid, indicating the chemical's versatility and importance in drug synthesis (Morán-Ramallal et al., 2008).

Pd-Catalyzed C(sp3)-H Bond Activation

  • Compounds like 5-methylisoxazole-3-carboxamide are used in Pd-catalyzed C(sp3)-H bond activation, leading to the formation of various γ-substituted non-natural amino acids. This highlights the compound's role in the synthesis of specialized amino acids and potential pharmaceutical applications (Pasunooti et al., 2015).

[3+2] Cycloaddition Synthesis

  • Oxazolidinone and ethyl formate can undergo [3+2] cycloaddition to synthesize di- and tri-substituted imidazoles. This process demonstrates the compound's utility in creating complex structures for potential drug screening applications (許媄媛, 2010).

Reduced Monoamine Oxidase A Activity

  • Isoxazol-3-yl and oxazol-4-yl derivatives demonstrate reduced activity against monoamine oxidase A, suggesting their potential in developing safer antibacterial agents with fewer side effects (Reck et al., 2005).

Formation of Oxazoles and Isoxazoles

  • N-acetoacetyl derivatives have been used to efficiently prepare oxazoles and isoxazoles, showcasing the chemical's significance in the synthesis of heterocycles with potential pharmaceutical applications (Lautens & Roy, 2000).

Properties

IUPAC Name

3-(2-methylpropyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-9(2)7-10-8-11(20-15-10)12(17)14-3-4-16-5-6-19-13(16)18/h8-9H,3-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXLTRQMTSKBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)NCCN2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.